Methyl 3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-2-thiophenecarboxylate
CAS No.: 339009-52-8
Cat. No.: VC6798285
Molecular Formula: C16H8F6N2O3S
Molecular Weight: 422.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339009-52-8 |
|---|---|
| Molecular Formula | C16H8F6N2O3S |
| Molecular Weight | 422.3 |
| IUPAC Name | methyl 3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H8F6N2O3S/c1-26-14(25)12-9(4-5-28-12)27-11-3-2-7-8(15(17,18)19)6-10(16(20,21)22)23-13(7)24-11/h2-6H,1H3 |
| Standard InChI Key | OZPAUCDWPALWJM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=CS1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Introduction
Methyl 3-{[5,7-bis(trifluoromethyl) naphthyridin-2-yl]oxy}-2-thiophenecarboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. It features a naphthyridine core substituted with bis(trifluoromethyl) groups and a methyl ester functionality. The compound's unique molecular structure makes it an intriguing candidate for applications in medicinal chemistry, materials science, and catalysis.
Synthesis Pathway
The synthesis of Methyl 3-{[5,7-bis(trifluoromethyl) naphthyridin-2-yl]oxy}-2-thiophenecarboxylate likely involves the following steps:
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Preparation of the Naphthyridine Core:
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Functionalization with Thiophene Carboxylate:
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The thiophene moiety is introduced via nucleophilic substitution or esterification reactions.
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The methyl ester group is typically added using methanol in acidic conditions.
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Final Coupling Reaction:
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The naphthyridine and thiophene units are coupled through an ether linkage using reagents like alkyl halides or base-promoted Williamson ether synthesis.
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Potential Applications
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Medicinal Chemistry:
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Antibacterial and Antioxidant Activities:
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Material Science:
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Trifluoromethylated compounds are valued in materials science for their hydrophobicity and thermal stability, making them suitable for coatings or electronic applications.
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Table: Comparison of Related Derivatives
These findings suggest that Methyl 3-{[5,7-bis(trifluoromethyl) naphthyridin-2-yl]oxy}-2-thiophenecarboxylate could exhibit similar bioactivities due to its structural similarities with these derivatives.
Limitations and Future Directions
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Toxicity Studies:
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Trifluoromethylated compounds can exhibit toxicity; hence detailed toxicological evaluations are necessary.
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Optimization for Bioactivity:
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Modifications at the thiophene or naphthyridine sites could improve pharmacokinetic properties.
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Material Applications:
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Investigations into thermal stability and electronic properties could unlock potential uses in semiconductors or advanced polymers.
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